molecular formula C16H21N3O5S B601219 (4S)-2-(((R)-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid CAS No. 1642629-93-3

(4S)-2-(((R)-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid

カタログ番号: B601219
CAS番号: 1642629-93-3
分子量: 367.43
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4S)-2-(((R)-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid is a sophisticated, stereospecific inhibitor of Angiotensin-Converting Enzyme (ACE) . Its primary research value lies in its application as a potent chemical tool for the precise interrogation of the renin-angiotensin system (RAS) , a critical regulator of blood pressure and fluid balance. The compound's mechanism of action involves high-affinity binding to the active site of ACE, effectively blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This specific inhibition enables researchers to dissect the physiological and pathophysiological roles of ACE in models of hypertension, cardiac remodeling, and renal dysfunction. Beyond cardiovascular studies, its complex structure, featuring a thiazolidine core and defined chiral centers, makes it a valuable scaffold in medicinal chemistry for investigating structure-activity relationships and for the design of novel protease inhibitors.

特性

IUPAC Name

(4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-16(2)11(15(23)24)19-13(25-16)10(14(21)22)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,13,19H,17H2,1-2H3,(H,18,20)(H,21,22)(H,23,24)/t9-,10?,11+,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAWOPKDXRJNHV-JJOYANBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=CC=C2)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](NC(S1)C(C(=O)O)NC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(4S)-2-(((R)-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid, a thiazolidine derivative, has garnered attention due to its diverse biological activities. This compound is part of a broader class of thiazolidine-4-carboxylic acids known for their antioxidant, antibacterial, and potential neuroprotective properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is crucial for its biological activity. Its structure can be summarized as follows:

  • Molecular Formula : C₁₃H₁₈N₂O₅S
  • Molecular Weight : 318.36 g/mol

The presence of functional groups such as amino and carboxyl enhances its interaction with biological targets.

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. A study highlighted that derivatives similar to the target compound can enhance catalase activity, thereby reducing oxidative stress in cellular models. The binding affinity of these compounds to proteins like bovine serum albumin (BSA) and catalase was quantified, showing binding constants of Kb=2.09×105M1K_b=2.09\times 10^5M^{-1} for BSA and Kb=2.349×105M1K_b=2.349\times 10^5M^{-1} for catalase . This interaction is crucial for modulating enzyme activity and protecting cells from oxidative damage.

Antibacterial Activity

Thiazolidine derivatives have also been evaluated for their antibacterial properties. A comprehensive study indicated that these compounds could inhibit the growth of various bacterial strains, showcasing a broad spectrum of antimicrobial activity. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Neuroprotective Effects

Neuroprotection is another area where thiazolidine derivatives show promise. In vitro studies suggest that these compounds can protect neuronal cells from apoptosis induced by oxidative stress. The modulation of apoptotic pathways was evidenced by changes in markers such as PARP cleavage status in treated cells .

Enzyme Inhibition

The ability of thiazolidine derivatives to inhibit specific enzymes has been extensively studied. For instance, compounds derived from thiazolidine-4-carboxylic acid have been shown to inhibit neuraminidase enzymes associated with influenza viruses. One study reported an IC50 value of 0.14μM0.14\mu M for a related compound, indicating potent inhibitory activity compared to standard antiviral agents like oseltamivir .

Case Study 1: Antioxidant Mechanism

A study investigated the antioxidant mechanism of a thiazolidine derivative similar to the target compound in A549 lung cancer cells. The results demonstrated that treatment with this derivative significantly reduced cell proliferation in the presence of oxidative stressors, confirming its protective role against cellular damage .

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial efficacy, researchers synthesized various thiazolidine derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, highlighting their potential as alternative antimicrobial agents .

Comparative Data Table

Activity Compound IC50/Effectiveness Reference
AntioxidantTZT (similar derivative)Kb=2.09×105M1K_b=2.09\times 10^5M^{-1} with BSA
AntibacterialVarious thiazolidinesMIC comparable to antibiotics
NeuroprotectiveThiazolidine derivativeReduced PARP cleavage
Neuraminidase InhibitionThiazolidine derivativeIC50=0.14μMIC50=0.14\mu M

科学的研究の応用

Pharmacological Applications

1. Antibiotic Research

  • As a derivative of ampicillin, this compound is studied for its role in understanding antibiotic resistance mechanisms. Research indicates that impurities like this one can influence the efficacy of antibiotics by altering their pharmacokinetics and pharmacodynamics .

2. Enzyme Inhibition Studies

  • The compound has been investigated for its potential to inhibit certain enzymes involved in bacterial cell wall synthesis. This inhibition is crucial for the development of new antibacterial agents that can overcome resistance .

3. Anticancer Activity

  • Preliminary studies suggest that thiazolidine derivatives exhibit anticancer properties. Research is ongoing to evaluate the cytotoxic effects of this compound on various cancer cell lines, aiming to identify potential therapeutic applications in oncology .

Analytical Chemistry

1. Quality Control in Pharmaceuticals

  • The compound serves as a reference standard in the quality control processes of pharmaceutical formulations containing ampicillin. Its presence as an impurity necessitates rigorous testing to ensure product safety and efficacy .

2. Chromatographic Techniques

  • It is utilized in high-performance liquid chromatography (HPLC) methods to separate and quantify impurities in pharmaceutical products. This application is critical for maintaining compliance with regulatory standards set by agencies such as the FDA .

類似化合物との比較

Structural Analogues in the Thiazolidine Family

Key structural analogues are compared in Table 1, focusing on substituents, stereochemistry, and functional groups.

Table 1: Structural and Functional Comparison of Thiazolidine Derivatives

Compound Name Molecular Formula Substituents Key Functional Groups Biological Relevance Reference
Target Compound C₁₆H₂₁N₃O₅S (R)-2-amino-2-phenylacetamido, carboxymethyl Thiazolidine, carboxylic acid Metallo-β-lactamase inhibition (inferred), ampicillin derivative
(2RS,4S)-5,5-Dimethyl-2-((2-phenylacetamido)methyl)thiazolidine-4-carboxylic acid C₁₅H₂₀N₂O₃S Phenylacetamido, methyl Thiazolidine, carboxylic acid Intermediate in antibiotic synthesis; diastereomer mixture
(2S/R,4S)-2-(Mercaptomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid C₈H₁₃NO₂S₂ Mercaptomethyl Thiazolidine, thiol, carboxylic acid Broad-spectrum metallo-β-lactamase inhibitor
(2R,4S)-2-((R)-carboxy(2-hydroxyacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid (Compound 83) C₁₃H₂₀N₂O₆S Hydroxyacetamido, carboxymethyl Thiazolidine, hydroxyl, carboxylic acid Synthetic intermediate for β-lactamase inhibitors
(4S)-2-(4-Hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid C₁₂H₁₅NO₅S 4-Hydroxy-3,5-dimethoxyphenyl Thiazolidine, phenolic hydroxyl, methoxy Antioxidant or anti-inflammatory applications (inferred)

Key Differences and Implications

Substituent Variability: The target compound’s (R)-2-amino-2-phenylacetamido group distinguishes it from analogues like Compound 83 (hydroxyacetamido) and the mercaptomethyl derivative in . The carboxymethyl group in the target compound contrasts with the mercaptomethyl group in ’s inhibitor, which utilizes a thiol for zinc chelation in metallo-β-lactamases .

Stereochemical Complexity :

  • The target compound has four chiral centers, whereas analogues like (2RS,4S)-5,5-dimethyl-2-((2-phenylacetamido)methyl)thiazolidine-4-carboxylic acid exist as diastereomer mixtures, which may reduce binding specificity .

Synthetic Routes :

  • The target compound is synthesized via β-lactam ring opening of ampicillin, whereas Compound 83 requires sequential deprotection steps (trimethyltin hydroxide and formic acid) to yield the final product . Mercaptomethyl derivatives involve dithiane intermediates and SiO₂ purification .

準備方法

Acid-Catalyzed Cyclization

A patent by describes the hydrolysis of 4-substituted 2-isopropyl-5,5-dimethylthiazolidine derivatives in aqueous acidic media (e.g., 30% HCl or >50% H₂SO₄) at 80–220°C under autogenous pressure. While this method primarily targets ring cleavage, it highlights the stability of the 5,5-dimethylthiazolidine ring under harsh conditions, suggesting that similar acidic environments could facilitate its formation. For instance, reacting (R)-2-amino-2-phenylacetic acid (D-phenylglycine) with a thiourea derivative in concentrated HCl may yield the thiazolidine precursor.

Microwave-Assisted Synthesis

Modern approaches leverage microwave irradiation to accelerate ring formation. As demonstrated in, thiazolidine-2,4-diones are synthesized by reacting chloroacetic acid with thiourea under microwave conditions (250 W, 5 min), achieving 83% yield. Adapting this method, the 5,5-dimethylthiazolidine ring could form via cyclization of a cysteine-derived intermediate with dimethyl ketone under microwave irradiation, reducing reaction times from hours to minutes.

Stereoselective Introduction of Side Chains

The (4S) configuration and the (R)-2-amino-2-phenylacetamido group require precise stereochemical control.

Chiral Auxiliary-Mediated Synthesis

The use of Evans-type chiral auxiliaries, as detailed in, enables enantioselective formation of thiazolidine derivatives. For example, S-valine methyl ester derivatives can direct the stereochemistry at C4 during cyclization. Coupling this auxiliary with D-phenylglycine ensures the (R)-configuration at the α-carbon of the acetamido side chain. Deprotection under acidic conditions (e.g., trifluoroacetic acid) yields the desired stereochemistry.

Knoevenagel Condensation for Carboxymethylation

The carboxymethyl group at position 2 is introduced via Knoevenagel condensation. As reported in, morpholine-catalyzed condensation of thiazolidine-2,4-diones with aldehydes in ethanol under Dean-Stark conditions facilitates C5 functionalization. Applying this to the target compound, glyoxylic acid could serve as the aldehyde source, forming the carboxymethyl group after hydrolysis.

Final Assembly and Purification

Coupling Reactions

The final structure assembles through peptide coupling between the thiazolidine core and D-phenylglycine. Carbodiimide reagents (e.g., EDC/HOBt) activate the carboxylic acid of D-phenylglycine for amide bond formation with the primary amine of the thiazolidine intermediate. This step requires anhydrous conditions to prevent hydrolysis.

Hydrolysis and Isolation

Post-coupling, the compound is hydrolyzed in acidic media (20–30% HCl) at elevated temperatures (80–100°C) to deprotect any ester groups and ensure carboxylate formation. The patent method in recommends extraction with inert solvents (e.g., ethyl acetate) followed by precipitation from the aqueous phase. Recrystallization in ethanol or water-ethanol mixtures enhances purity.

Analytical Characterization

Critical data for verifying the compound’s identity include:

Parameter Value Source
Molecular Weight 367.4 g/mol
1H NMR (D₂O) δ 8.0 (C=CH), 4.1–4.2 (C5-H)
IR (KBr) 1680–1690 cm⁻¹ (C=O), 1755 cm⁻¹ (COOH)
Optical Rotation [α]D²⁵ = +12° (c = 1, H₂O)

Challenges and Optimization

Racemization Risks

The α-hydrogen of D-phenylglycine is prone to racemization under basic conditions. Maintaining pH < 3 during coupling and using low temperatures (0–5°C) mitigates this issue.

Byproduct Formation

Unreacted starting materials (e.g., 3-toluidine) and over-hydrolysis byproducts are common. Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or preparative HPLC effectively removes these impurities.

Scalability and Industrial Relevance

The patent route in is scalable to kilogram quantities, with autoclave hydrolysis achieving >90% conversion. However, microwave-assisted methods offer greener alternatives by reducing energy use and solvent waste. Regulatory guidelines for antibiotic impurities necessitate rigorous purity standards (>98%), achievable via recrystallization or chiral chromatography .

Q & A

Q. What are the established synthetic routes for this compound, and what are their key optimization parameters?

Methodological Answer: The synthesis typically involves coupling reactions using carbodiimide-based reagents. A validated protocol includes:

  • Step 1 : Activation of Boc-protected carboxylic acids with EDCI/HOBt in CH₂Cl₂ for 10 minutes.
  • Step 2 : Amide bond formation with amines in the presence of Et₃N (6–15 hours).
  • Step 3 : Deprotection of Boc groups using TFA in CH₂Cl₂ (1–8 hours).
  • Step 4 : Purification via silica gel chromatography (gradient elution with hexane/ethyl acetate).

Q. Key Parameters :

ParameterOptimal RangeImpact on Yield/Purity
EDCI:HOBt Ratio1:1–1.2Minimizes racemization
Reaction Temperature0–25°CBalances reaction rate and stereochemical integrity
TFA Exposure Time1–3 hoursPrevents over-degradation of intermediates

Q. How is the stereochemical configuration confirmed experimentally?

Methodological Answer: Stereochemistry is confirmed using:

  • X-ray Crystallography : Resolves absolute configuration of chiral centers.
  • ¹H/¹³C NMR Coupling Constants : For example, vicinal coupling constants (J-values) distinguish axial/equatorial proton arrangements in the thiazolidine ring .
  • Optical Rotation : Matches reported values (e.g., [α]D²⁵ = +42.5° for (4S) configuration) .

Q. What analytical techniques are recommended for purity assessment?

Methodological Answer:

  • HPLC : Reverse-phase C18 column, 0.1% TFA in H₂O/MeCN gradient (95–5% over 30 min), UV detection at 254 nm. Purity >98% is achievable .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 367.42 [M+H]⁺) .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What enzyme kinetic parameters (Kₘ, kₐₜ) are reported for metallo-β-lactamase inhibition?

Methodological Answer: Kinetic assays are performed in Tris-HCl buffer (5 mM, pH 8.0) with 0.1 mM ZnCl₂ at 25°C. Substrate concentrations range from 0.1× to 10× Kₘ. Data fitting to the Michaelis-Menten equation yields:

Enzyme VariantKₘ (µM)kₐₜ (s⁻¹)Inhibition Type
VIM-212.5 ± 1.20.45 ± 0.03Competitive
NDM-18.7 ± 0.90.32 ± 0.02Mixed

Critical Note : Zn²⁺ concentration must be tightly controlled, as deviations >10% alter Kₘ by up to 30% .

Q. How do structural modifications of the thiazolidine ring influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Ring Substituents : 5,5-Dimethyl groups enhance metabolic stability (t₁/₂ increases from 2.1 to 6.8 hours in hepatic microsomes) .
  • Carboxy Group Position : C4 configuration (4S) improves binding affinity (ΔG = -3.2 kcal/mol vs. 4R) to β-lactamases .
  • Amide Side Chains : Bulky aromatic groups (e.g., biphenyl) increase lipophilicity (logP from 1.2 to 3.5) but reduce solubility (<0.1 mg/mL) .

Q. Table: Activity Trends in Derivatives

Derivative StructureIC₅₀ (µM)Solubility (mg/mL)
5,5-Dimethyl (Parent)2.10.8
5-Methyl,5-Ethyl3.51.2
5-Trifluoromethyl0.90.3

Q. What strategies resolve contradictory enzyme inhibition data between assay formats?

Methodological Answer: Contradictions often arise from:

  • Assay Buffer Composition : Phosphate buffers reduce Zn²⁺ availability vs. Tris-HCl, altering IC₅₀ by 5–10 fold. Use standardized buffers with 0.1 mM ZnCl₂ .
  • Substrate Competition : Nitrocefin (λmax = 486 nm) may interfere with UV detection of inhibitors. Switch to fluorogenic substrates (e.g., CCF2-AM) for cleaner data .
  • Pre-incubation Time : <5 minutes under-reports time-dependent inhibition. Optimize to 15–30 minutes for equilibrium .

Q. Validation Protocol :

Cross-validate IC₅₀ values using SPR (surface plasmon resonance) and spectrophotometry.

Perform Lineweaver-Burk analysis to confirm inhibition modality.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-2-(((R)-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(4S)-2-(((R)-2-amino-2-phenylacetamido)(carboxy)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。